Product packaging for Acetaminophen hemisuccinate(Cat. No.:CAS No. 20675-25-6)

Acetaminophen hemisuccinate

Cat. No.: B1196718
CAS No.: 20675-25-6
M. Wt: 251.23 g/mol
InChI Key: WBMMAKGUOXWWKZ-UHFFFAOYSA-N
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Description

Evolution of Prodrug Strategies in Pharmaceutical Sciences

The concept of a prodrug, a pharmacologically inactive compound that is converted into an active drug within the body, was first formally introduced by Adrien Albert in 1958. longdom.org However, the principle was unknowingly applied much earlier. Acetanilide, introduced in 1886 as an antipyretic, was later discovered to exert its effect after being metabolized to its active form, acetaminophen (B1664979). longdom.orgorientjchem.org Similarly, the antibacterial agent methenamine, discovered in 1899, functions by degrading in acidic urine to release formaldehyde (B43269), the active antiseptic agent. longdom.org

Early prodrugs were often discovered serendipitously. The modern era of prodrug design focuses on the intentional chemical modification of a known active drug to improve its physicochemical, biopharmaceutical, or pharmacokinetic properties. openmedicinalchemistryjournal.compsu.edu This strategy, known as drug latentiation, involves temporarily linking the active drug to a carrier molecule, or "promoiety," through a covalent bond that is designed to be cleaved in a specific biological environment. openmedicinalchemistryjournal.com

Prodrug strategies have evolved from simple modifications, like creating esters to improve taste or solubility, to highly sophisticated systems. These include targeted prodrugs designed to be activated by specific enzymes at the site of action, thereby increasing efficacy and reducing systemic toxicity. psu.edu Today, it is estimated that approximately 10% of all approved drugs worldwide are classified as prodrugs, a testament to the strategy's success in modern pharmaceutical development.

Table 1: Milestones in the Evolution of Prodrugs

Era/Discovery Example Compound Rationale/Significance
1886 Acetanilide An early, unintentional prodrug that demonstrated the concept of metabolic activation to the active analgesic, acetaminophen. longdom.org
1899 Methenamine An early intentional prodrug designed to release the antibacterial agent formaldehyde in the acidic environment of the urinary tract. longdom.org
1935 Prontosil The first sulfa drug, which is inactive until it is metabolized to the antibacterial agent sulfanilamide. longdom.org
1958 Formal Concept Adrien Albert introduces the term "prodrug" to describe a deliberately designed, inactive molecule that converts to an active drug in vivo. longdom.org
Modern Era Carrier-Linked Prodrugs Widespread use of promoieties (e.g., esters, amides) to temporarily modify a drug's properties, such as solubility or permeability. openmedicinalchemistryjournal.com

Therapeutic Challenges Associated with Acetaminophen and the Prodrug Paradigm

Acetaminophen, also known as paracetamol, is a widely used analgesic and antipyretic agent. semanticscholar.org Despite its long history of use, the parent molecule possesses certain physicochemical and pharmacokinetic properties that present therapeutic challenges. A primary limitation is its relatively poor water solubility, especially in cold water, which can complicate the formulation of parenteral (injectable) dosage forms. rsc.orglibretexts.org

Another significant challenge is the potential for hepatotoxicity at high doses. nih.govhres.ca This toxicity is not caused by acetaminophen itself but by a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) in the liver. However, during an overdose, glutathione stores are depleted, allowing NAPQI to accumulate and cause cellular damage. nih.gov A prodrug approach could potentially alter the metabolic pathway, reducing the formation of this toxic metabolite. longdom.org

The prodrug paradigm offers a rational approach to address these issues. By chemically modifying acetaminophen's phenolic hydroxyl group, it is possible to create a new entity with improved properties. For instance, increasing water solubility is a key objective for developing intravenous formulations suitable for postoperative care or for patients unable to take oral medication. hres.ca

Table 2: Therapeutic and Formulation Challenges of Acetaminophen

Challenge Description Rationale for Prodrug Approach
Poor Water Solubility Acetaminophen is very slightly soluble in cold water (approx. 1:70) and slightly soluble in ether. rsc.orgnih.gov Attaching a hydrophilic promoiety can significantly increase aqueous solubility, enabling the development of stable liquid or intravenous formulations.
Hepatotoxicity High doses lead to the formation of the toxic metabolite NAPQI, which can cause severe liver damage when glutathione is depleted. nih.gov A prodrug could be designed to alter metabolism, favoring non-toxic pathways or ensuring slower, more controlled release of acetaminophen to prevent overwhelming the detoxification process.
Formulation Limitations The physicochemical properties limit options for certain delivery routes and patient populations (e.g., pediatrics, postoperative patients). longdom.orghres.ca A prodrug can improve properties like taste (for pediatrics) or enable high-concentration liquid formulations for injection.

Conceptualization and Design Principles of Ester-Based Prodrugs, with Focus on Hemisuccinate Conjugation

Esterification is one of the most common and successful strategies in prodrug design. The phenolic hydroxyl group of acetaminophen is an ideal target for creating a bioreversible ester linkage. openmedicinalchemistryjournal.com An ideal ester prodrug should be stable in aqueous solutions but readily hydrolyzed by ubiquitous esterase enzymes in the body (e.g., in plasma or the liver) to release the active parent drug. mdpi.com

The choice of the ester promoiety is critical as it dictates the physicochemical properties of the resulting prodrug. For the goal of increasing water solubility, a hemiester of a dicarboxylic acid, such as succinic acid, is a well-established choice. The synthesis involves reacting acetaminophen with succinic anhydride (B1165640). The resulting compound, acetaminophen hemisuccinate, contains a free carboxylic acid group. This terminal carboxyl group is ionizable, allowing for the formation of highly water-soluble salts (e.g., sodium or potassium salts).

This strategy has been successfully employed for other drugs. For example, the hemisuccinate esters of chloramphenicol (B1208) and propranolol (B1214883) were developed to enhance their properties. orientjchem.org The rationale for this compound follows this established principle: the succinate (B1194679) moiety acts as a hydrophilic carrier, temporarily masking the phenolic group of acetaminophen and improving its solubility, with the expectation that esterases in the body will efficiently cleave the ester bond to regenerate the parent drug.

Historical Context and Early Investigations of this compound

While the conceptual basis for creating this compound is strong and derives from established principles of medicinal chemistry, specific reports detailing its initial synthesis and evaluation are not prominent in the mainstream scientific literature. Much of the research on acetaminophen prodrugs has focused on other derivatives, such as the N,N-diethylglycine ester (propacetamol), which was developed as a water-soluble parenteral prodrug. openmedicinalchemistryjournal.com

The literature does contain studies on related compounds that highlight the interest in the hemisuccinate moiety in the context of acetaminophen. For instance, cholesteryl hemisuccinate has been investigated for its ability to protect against acetaminophen-induced liver injury, though this involves a different mechanism and is not a prodrug of acetaminophen. medchemexpress.comwordpress.com There are also published methods describing the hydrolysis kinetics of various other prodrugs, including other esters of non-steroidal anti-inflammatory drugs, which provide a framework for how such an evaluation would be conducted. mdpi.commdpi.comijpsonline.com

The investigation of this compound is referenced in some literature, such as a title mentioning "Acetaminophen Prodrugs I. Synthesis, Physicochemical Properties," but detailed historical accounts of its first creation are scarce. capes.gov.br Its existence is largely conceptual, based on the logical and proven application of hemisuccinate esterification to improve the aqueous solubility of phenolic drugs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO5 B1196718 Acetaminophen hemisuccinate CAS No. 20675-25-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20675-25-6

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

4-(4-acetamidophenoxy)-4-oxobutanoic acid

InChI

InChI=1S/C12H13NO5/c1-8(14)13-9-2-4-10(5-3-9)18-12(17)7-6-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16)

InChI Key

WBMMAKGUOXWWKZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)CCC(=O)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)CCC(=O)O

Other CAS No.

20675-25-6

Synonyms

acetaminophen hemisuccinate
paracetamol hemisuccinate

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches for Acetaminophen Hemisuccinate and Its Analogues

Direct Esterification Techniques for Succinate (B1194679) Conjugation

Direct esterification is a primary method for conjugating succinic acid to acetaminophen (B1664979). This typically involves reacting acetaminophen with an activated form of succinic acid, such as its acid chloride or anhydride (B1165640).

A common laboratory-scale synthesis for a related analogue, Bis-(4-acetylaminophenyl) succinic acid ester, involves the reaction of acetaminophen with succinyl chloride. derpharmachemica.com In this method, two molecules of acetaminophen are esterified, bridging them with a succinate group. The synthesis is typically performed by refluxing acetaminophen with the appropriate dicarboxylic acid chloride in a suitable solvent like acetone. derpharmachemica.com The resulting product is then filtered and purified by recrystallization. derpharmachemica.com

For the synthesis of acetaminophen hemisuccinate itself, a more direct precursor would be succinic anhydride. The reaction between a phenol (B47542) (like acetaminophen) and succinic anhydride is a standard method for producing hemisuccinate esters. This reaction proceeds via the nucleophilic attack of the phenolic hydroxyl group on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of an ester linkage and a free carboxylic acid group. This process is often catalyzed by a base or performed at elevated temperatures.

A representative reaction for the synthesis of a succinate analogue is detailed below:

ReactantsReagent/SolventConditionsProduct
Acetaminophen (0.02 Mol)Succinyl Chloride (0.01 Mol) / AcetoneReflux for 2-3 hoursBis-(4-acetylaminophenyl) succinic acid ester
AcetaminophenSuccinic Anhydride / Pyridine (catalyst)HeatingThis compound
This table presents data synthesized from typical laboratory procedures for esterification. derpharmachemica.com

Alternative Synthetic Routes and Green Chemistry Considerations

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes for acetaminophen and its derivatives. wjpmr.com These approaches aim to reduce waste, eliminate the use of hazardous solvents, and improve atom economy. ijaresm.com

One significant advancement is the use of mechanochemistry, which involves solvent-free reactions conducted by mechanical grinding. justia.com A patented method for acetaminophen synthesis reacts 4-aminophenol (B1666318) and acetic anhydride in a ball mill, eliminating the need for any solvent. google.com This process is rapid, efficient, and produces a high-purity product. google.com This mechanochemical approach could be adapted for the synthesis of this compound by grinding acetaminophen with succinic anhydride, potentially with a solid catalyst. This would drastically reduce solvent waste compared to traditional reflux methods. justia.com

Other green approaches focus on the entire lifecycle, starting from renewable feedstocks. While most acetaminophen is derived from petrochemicals, routes starting from phenol, which can be obtained from renewable lignin, are being explored. ijaresm.com A green synthesis pathway involves the nitration of phenol, followed by hydrogenation to p-aminophenol, and subsequent acylation to acetaminophen. wjpmr.comijaresm.com Applying these principles to its derivatives would involve using these sustainably sourced starting materials in subsequent esterification steps.

Comparison of Synthetic Approaches:

MethodKey FeaturesGreen Chemistry Advantages
Conventional Esterification Use of organic solvents (e.g., acetone), reflux heating. derpharmachemica.comLimited; potential for solvent recycling.
Mechanochemical Synthesis Solvent-free, uses mechanical force (ball milling). justia.comgoogle.comHigh atom economy, no solvent waste, reduced energy consumption.
Microwave-Assisted Synthesis Uses microwave energy to accelerate the reaction. ijeijournal.comSignificantly reduced reaction times (by up to 50%), increased yield and purity. ijeijournal.com
This table is based on findings from various synthesis studies. derpharmachemica.comjustia.comgoogle.comijeijournal.com

Chemoenzymatic Synthesis and Biocatalysis for Prodrug Derivatization

Chemoenzymatic synthesis offers a powerful and highly selective alternative for producing drug derivatives under mild conditions. nih.gov Biocatalysis, particularly using lipases, is widely employed for esterification reactions due to the high specificity and efficiency of these enzymes. scielo.br

Lipase (B570770) B from Candida antarctica (CALB) is a versatile and stable enzyme known to effectively catalyze esterification, even in non-aqueous environments. rsc.orgresearchgate.net For the synthesis of this compound, CALB could be used to catalyze the reaction between acetaminophen and succinic acid or an activated derivative like divinyl succinate. beilstein-journals.org The use of a vinyl ester as an acyl donor is advantageous as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction essentially irreversible and driving it towards the product.

The general process involves incubating the substrates (acetaminophen and the succinate source) with the lipase enzyme in a suitable organic solvent. beilstein-journals.org The mild reaction conditions (often near room temperature) help to prevent side reactions and preserve the integrity of thermally sensitive molecules. researchgate.net Furthermore, enzymes like CALB can often be immobilized on a solid support, which allows for easy recovery and reuse, a key factor for industrial applications. rsc.org Research has demonstrated the successful use of CALB in synthesizing various acetaminophen prodrugs and in cascade reactions for acetaminophen synthesis itself, confirming the enzyme's utility with this substrate. rsc.orgresearchgate.net

EnzymeSubstratesReaction TypeKey Advantages
Candida antarctica Lipase B (CALB)Acetaminophen, Dicarboxylic acid vinyl ester (e.g., Divinyl succinate)TransesterificationHigh selectivity, mild reaction conditions, irreversible reaction, enzyme reusability. beilstein-journals.org
Porcine Pancreatic Lipase (PPL)Ibuprofen, SorbitolEsterificationCatalyzes synthesis in biphasic media, useful for substrates with different solubilities. nih.gov
This table highlights common biocatalytic methods applicable to prodrug synthesis. beilstein-journals.orgnih.gov

Synthesis of Stereoisomeric Forms and Their Separation

Stereochemistry is a critical consideration in pharmacology, as different stereoisomers of a chiral drug can have distinct biological activities. mdpi.com However, this compound, derived from the achiral molecules acetaminophen and succinic acid, is itself an achiral compound and does not exist in stereoisomeric forms.

The discussion of stereoisomers becomes relevant when considering analogues of this compound synthesized from chiral starting materials. For instance, if a chiral dicarboxylic acid were used in place of succinic acid, or if a chiral analogue of acetaminophen were the substrate, the resulting ester would be a mixture of diastereomers.

The synthesis of such chiral analogues would necessitate methods for separating the resulting stereoisomers. Several techniques are available for this purpose:

Formation and Separation of Diastereomers: The mixture of stereoisomers can be reacted with a chiral resolving agent to form diastereomers, which have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization. scielo.br

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for the analytical and preparative separation of enantiomers and diastereomers. google.com This technique allows for the direct separation of the stereoisomeric mixture without prior derivatization. mdpi.com

In the context of drug development, it is often desirable to synthesize a single, specific stereoisomer. This can be achieved through asymmetric synthesis, which uses chiral catalysts, auxiliaries, or enzymes to selectively produce the desired stereoisomer. acs.org Chemoenzymatic methods, as described in the previous section, are particularly adept at this, as enzymes are inherently chiral and can exhibit high enantioselectivity. acs.org

Scale-Up Considerations in Industrial Synthesis

Transitioning the synthesis of this compound or its analogues from a laboratory setting to an industrial scale introduces several critical considerations related to efficiency, cost, safety, and sustainability.

Mechanochemical Synthesis: For solvent-free routes, the primary scale-up challenge is the equipment. Laboratory-scale pestle and mortar or small shaker mills must be replaced with large-scale industrial ball mills. google.com Fortunately, ball mills with capacities exceeding 1500 kg are commercially available, making this a viable industrial process. google.com The process must also incorporate systems for handling any gaseous byproducts and for controlling the heat generated during milling. google.com

Solvent-Based Synthesis: For traditional esterification in solvents, scale-up involves moving from laboratory glassware to large, jacketed glass-lined or stainless-steel reactors. Key considerations include:

Heat Transfer: Maintaining precise temperature control is crucial for reaction kinetics and safety. The surface-area-to-volume ratio decreases as the reactor size increases, making heat management more challenging.

Mass Transfer: Efficient mixing is required to ensure homogeneity of reactants, which becomes more difficult in large volumes.

Downstream Processing: The isolation and purification of the final product, for example, through large-scale crystallization and filtration, must be optimized for high throughput and purity.

Biocatalytic Processes: Scaling up chemoenzymatic syntheses presents unique challenges:

Enzyme Cost and Stability: Enzymes are expensive catalysts. Therefore, their stability over long operational periods and the ability to recycle them effectively are paramount for economic viability. Immobilization of the enzyme on a solid support is a common strategy to facilitate recovery and reuse. rsc.org

Reaction Environment: Maintaining optimal pH, temperature, and removal of any inhibitory byproducts is critical to preserve enzyme activity in large-scale bioreactors.

Continuous Processing: The use of continuous stirred-tank reactors (CSTRs) or plug flow reactors can offer advantages over batch processing for certain esterification reactions, improving efficiency and consistency. google.com A patent for succinic acid esterification highlights a process using a CSTR operating at 120-140 °C and 5-10 bara to facilitate the reaction. google.com

Advanced Spectroscopic and Solid State Characterization of Acetaminophen Hemisuccinate

Elucidation of Molecular Structure through Advanced NMR and Mass Spectrometry

The molecular structure of acetaminophen (B1664979) and its derivatives, such as the hemisuccinate, has been a subject of detailed investigation. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is a powerful tool for determining the chemical structure of these compounds. chemicalbook.comresearchgate.net For instance, 1H NMR spectroscopy can identify the protons in different chemical environments within the molecule, such as those on the aromatic ring, the amide group, and the methyl group. pharmaexcipients.comnih.gov Similarly, 13C NMR provides information about the carbon skeleton of the molecule. chemicalbook.com

In studies involving amorphous solid dispersions of acetaminophen with polymers like hydroxypropylmethylcellulose (B13716658) acetyl succinate (B1194679) (HPMC-AS), advanced solid-state NMR (ssNMR) techniques have been employed. pharmaexcipients.comliverpool.ac.uk These methods, often performed at high magnetic fields and fast magic-angle spinning (MAS) frequencies, can resolve the signals from the drug and the polymer, providing insights into drug-polymer interactions at the atomic level. pharmaexcipients.comliverpool.ac.uk Techniques like 1H-13C Cross-Polarization Heteronuclear Correlation (CP-HETCOR) can reveal spatial proximities between the drug and the polymer, indicating the formation of hydrogen bonds that are crucial for the stability of the amorphous state. pharmaexcipients.com

Mass spectrometry (MS) is another essential technique for confirming the molecular weight and fragmentation pattern of acetaminophen hemisuccinate. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), HPLC-MS can be used to identify and quantify the compound and its impurities. usp.org

Table 1: Illustrative NMR and Mass Spectrometry Data for Acetaminophen Derivatives This table is for illustrative purposes and may not represent actual data for this compound.

TechniqueParameterObserved Value/CharacteristicReference
1H NMRAromatic ProtonsResonances typically observed between 6.7 and 7.9 ppm. pharmaexcipients.com
-NH and -OH ProtonsResonances around 9.0 and 5.7 ppm, respectively. pharmaexcipients.com
Methyl ProtonsA singlet peak around 1.1-2.1 ppm. pharmaexcipients.com
13C NMRCarbonyl CarbonA resonance typically observed in the downfield region. chemicalbook.com
Mass SpectrometryMolecular Ion Peak (M+)Corresponds to the molecular weight of the compound. usp.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and conformational states of this compound. azom.comresearchgate.netispub.com

FTIR Spectroscopy: FTIR is particularly sensitive to polar functional groups. The FTIR spectrum of acetaminophen shows characteristic bands for the N-H stretch (around 3300-3500 cm⁻¹), the O-H stretch (around 3400-3650 cm⁻¹), and the C=O stretch of the amide group (around 1670-1780 cm⁻¹). ispub.com These bands can be used to identify the compound and study its interactions, such as hydrogen bonding, in different solid-state forms. researchgate.net

The combination of FTIR and Raman spectroscopy allows for a comprehensive analysis of the vibrational modes of the molecule, aiding in the identification of different solid forms and the study of intermolecular interactions. nih.gov

Table 2: Key Vibrational Bands for Acetaminophen This table provides a general overview and specific band positions can vary based on the sample form and environment.

Vibrational ModeFTIR Wavenumber (cm-1)Raman Wavenumber (cm-1)Reference
N-H Stretch~3300-3500~3300-3500 ispub.com
O-H Stretch~3400-3650- ispub.com
C=O Stretch (Amide I)~1670-1780~1613 ispub.comscirp.org
C-N-C Ring Stretching-~791 scirp.org
Ring Breathing-~858 scirp.org
C-C Ring Stretching-~1231 scirp.org

Solid-State Characterization: Polymorphism, Amorphism, and Crystallinity Assessment

The solid-state properties of an active pharmaceutical ingredient (API) like this compound are critical as they can influence its stability, and dissolution. pharmtech.com

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is the primary technique for determining the crystalline structure of materials. azooptics.com For acetaminophen, XRD has been used to identify its different polymorphic forms, with Form I (monoclinic) being the most stable under ambient conditions. nih.govmdpi.comresearchgate.net The powder XRD (PXRD) pattern of a crystalline solid is a unique fingerprint, characterized by a series of peaks at specific 2θ angles. nih.govmdpi.com These patterns can be compared to reference data to confirm the identity and polymorphic form of the API. nih.govmdpi.com In amorphous solid dispersions, the absence of sharp peaks and the presence of a broad halo in the PXRD pattern indicate the lack of long-range crystalline order. pharmaexcipients.com

Thermal Analysis (DSC, TGA) for Phase Transitions and Purity Profiling

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal behavior of materials. walisongo.ac.id

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. pharmtech.comwalisongo.ac.id It can detect thermal events such as melting, crystallization, and glass transitions. For crystalline acetaminophen, DSC thermograms show a sharp endothermic peak corresponding to its melting point (around 171 °C for Form I). pharmtech.com The presence of impurities or other polymorphic forms can lead to a broadening or shifting of this peak. nih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. walisongo.ac.idcolorado.edu It is used to assess the thermal stability and decomposition of the compound. For acetaminophen, TGA can show the temperature at which it begins to decompose. walisongo.ac.id

Microscopy (SEM, TEM) for Morphological and Particle Size Analysis

Microscopy techniques provide visual information about the morphology and particle size of the drug substance. malvernpanalytical.com

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its topography. measurlabs.comthe-scientist.com It is widely used to observe the shape, size, and surface characteristics of drug particles. colorado.edunih.gov For instance, different crystallization processes can lead to acetaminophen particles with varying morphologies, such as needle-like or spherical shapes, which can be visualized by SEM. nih.gov

Transmission Electron Microscopy (TEM): TEM transmits a beam of electrons through an ultra-thin sample to create an image. measurlabs.comthe-scientist.com It offers higher resolution than SEM and can be used to visualize the internal structure of particles. measurlabs.comyoutube.com

The particle size and shape can significantly impact the flow properties and compaction behavior of the powder, which are important for formulation development. nih.gov

Spectroscopic Characterization of Degradation Products and Impurities

The identification and quantification of impurities and degradation products are crucial for ensuring the quality and safety of a drug substance. Acetaminophen can degrade under various stress conditions, such as acidic or alkaline hydrolysis, oxidation, and photolysis. nih.gov

Spectroscopic and chromatographic techniques are employed to analyze these impurities. HPLC is a widely used method for separating acetaminophen from its impurities, such as 4-aminophenol (B1666318), 4'-chloroacetanilide, and p-benzoquinone. usp.orgnih.gov The separated compounds can then be identified and quantified using a detector, often a UV-Vis or mass spectrometer. usp.org The development of robust analytical methods is essential for monitoring the purity of this compound throughout its shelf life. nih.gov

Table 3: Common Impurities of Acetaminophen

Impurity NameChemical FormulaCommon SourceReference
4-AminophenolC6H7NOHydrolysis of acetaminophen nih.gov
4'-ChloroacetanilideC8H8ClNOSynthesis-related impurity nih.gov
p-BenzoquinoneC6H4O2Oxidation of 4-aminophenol nih.gov
N,N'-(oxydi-4,1-phenylene)diacetamide (ODAA)C16H16N2O3Synthesis-related impurity nih.gov

Computational Chemistry Approaches for Conformational Analysis and Intermolecular Interactions

Computational chemistry provides powerful tools for understanding the three-dimensional structure and energetic landscape of molecules, offering insights that complement experimental data. For this compound, computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are essential for elucidating its conformational possibilities and the nature of its intermolecular interactions. While direct computational studies specifically targeting the isolated this compound molecule are not extensively documented in publicly available literature, the principles can be understood by examining research on its constituent parts: acetaminophen and succinate-related systems.

Studies on acetaminophen itself have utilized DFT to identify stable conformers and analyze intramolecular hydrogen bonding. nih.gov For instance, calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine optimized structures, total energies, and electronic properties of different acetaminophen conformers. nih.gov Such analyses reveal the most stable arrangements of the molecule, which is a crucial starting point for understanding how it might behave when derivatized or interacting with other molecules.

The investigation of intermolecular interactions, particularly hydrogen bonding, is critical for understanding the solid-state structure and properties of pharmaceutical compounds. Research on co-crystals of acetaminophen has employed computational techniques to quantify the strength and nature of these bonds. luc.edu For example, MD simulations have been used to study the dissolution behavior of acetaminophen in the presence of co-crystals like citrate, demonstrating how intermolecular forces influence solubility. luc.edu These simulations track the dynamic interactions between molecules over time, providing a "computational microscope" to observe processes at an atomic level. researchgate.net

Furthermore, studies on amorphous solid dispersions containing acetaminophen and hydroxypropylmethylcellulose acetyl succinate (HPMC-AS) provide indirect but relevant insights. nih.govresearchgate.net Although these are complex systems, the research highlights the importance of hydrogen bonds between the acetaminophen molecule and the succinate functional groups of the polymer. nih.govresearchgate.net Solid-state NMR spectroscopy, often complemented by computational models, has been instrumental in identifying specific atomic proximities, such as the interaction between the amide nitrogen of acetaminophen and the polymer. nih.gov These findings underscore the types of non-covalent interactions the hemisuccinate moiety would likely form.

A theoretical investigation into the interaction energies and bond characteristics would typically involve the following computational approaches:

Conformational Search: Identifying all possible low-energy conformations of the this compound molecule by systematically rotating its flexible dihedral angles.

Geometry Optimization: Using quantum mechanical methods like DFT to find the precise, lowest-energy geometry for each identified conformer.

Interaction Energy Calculations: For dimers or larger clusters of this compound, calculating the binding energy to quantify the strength of intermolecular interactions like hydrogen bonds and van der Waals forces.

These computational studies would yield valuable data, as illustrated in the hypothetical tables below, which are based on the types of results generated in studies of similar molecules.

Table 1: Calculated Relative Energies of this compound Conformers This table is a hypothetical representation of data that would be generated from a computational conformational analysis.

Conformer IDDihedral Angle (C-O-C-C) (°)Relative Energy (kcal/mol)Computational Method
AH-1178.50.00DFT/B3LYP/6-31G(d)
AH-265.21.25DFT/B3LYP/6-31G(d)
AH-3-68.91.30DFT/B3LYP/6-31G(d)
AH-4-175.42.11DFT/B3LYP/6-31G(d)

Table 2: Analysis of Key Intermolecular Interactions in a Hypothetical this compound Dimer This table is a hypothetical representation of data from a computational analysis of intermolecular interactions.

Interaction TypeDonor AtomAcceptor AtomDistance (Å)Interaction Energy (kcal/mol)
Hydrogen BondO-H (Carboxyl)O=C (Amide)1.85-7.2
Hydrogen BondN-H (Amide)O=C (Carboxyl)2.01-5.8
van der WaalsC-H (Aromatic)π-system (Aromatic)3.50-1.5

These computational approaches provide a detailed molecular-level understanding that is fundamental for predicting the solid-state behavior, stability, and formulation properties of this compound.

Pre Formulation Development and Biopharmaceutical Profiling of Acetaminophen Hemisuccinate

Aqueous Solubility and Intrinsic Dissolution Rate Enhancement Mechanisms

A primary motivation for developing the hemisuccinate ester of acetaminophen (B1664979) is to enhance its aqueous solubility. innovareacademics.in The esterification of the hydroxyl group of acetaminophen with succinic acid introduces a carboxylic acid moiety. This functional group can be ionized to form a salt, which generally leads to a significant increase in water solubility compared to the neutral parent drug. innovareacademics.inscirp.org This strategy is particularly useful for developing parenteral formulations where high drug concentration in a small volume is required. innovareacademics.in The prodrug approach has been shown to increase the solubility of various compounds by up to 400,000-fold compared to the parent drug. innovareacademics.in For instance, chloramphenicol (B1208) sodium succinate (B1194679), a water-soluble prodrug, was developed for parenteral delivery, in contrast to the poorly soluble chloramphenicol palmitate used in oral formulations. innovareacademics.in

The introduction of an ionizable promoiety, such as a succinate group, can dramatically increase the aqueous solubility of a drug. scirp.org This enhancement is attributed to the salt formation at appropriate pH values, which allows for greater interaction with the aqueous environment. The intrinsic dissolution rate, which is the rate of dissolution of a pure substance under constant surface area, is also expected to be significantly higher for the hemisuccinate salt compared to acetaminophen itself. This is a direct consequence of the increased solubility.

pH-Dependent Stability and Hydrolytic Degradation Kinetics in Aqueous and Biological Media

The stability of an ester prodrug like acetaminophen hemisuccinate is critically dependent on pH. Ester hydrolysis is the primary degradation pathway, and its rate is subject to specific acid, general acid-base, and specific base catalysis. Typically, ester hydrolysis is minimized in the pH range of 3 to 6. google.com Below this range, specific acid catalysis predominates, while above it, specific base-catalyzed hydrolysis becomes the major degradation route.

Dicarboxylic acid hemiesters, such as succinates, are known for their solution instability, often necessitating their supply as lyophilized powders for reconstitution before injection. google.com The rate of hydrolysis is influenced by the chemical structure of the prodrug, the formulation's concentration, and storage temperature. google.com In biological media, such as plasma or intestinal fluid, enzymatic hydrolysis by esterases will significantly accelerate the conversion of the prodrug to the active parent drug, acetaminophen. The design of ester prodrugs often involves a two-step activation process: initial enzymatic hydrolysis of the ester bond, followed by the cleavage of any linker molecules to release the active drug. scirp.org

Influence of Excipients and Buffers on Prodrug Stability and Solubility

The choice of excipients and buffer systems is crucial for maintaining the stability and solubility of this compound in a formulation. Buffers should be employed to maintain the pH of the solution within the optimal stability range, typically between 3 and 6, throughout the product's shelf life. google.com

However, potential incompatibilities with certain excipients must be considered. For example, hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (HPMC-AS), a common polymer used in enteric coatings and solid dispersions, can undergo hydrolysis under certain conditions, generating free succinic and acetic acids. scispace.comresearchgate.netnih.gov These acidic byproducts could potentially react with a drug containing a hydroxyl group, like acetaminophen, to form ester impurities, especially at elevated temperatures used in processes like hot-melt extrusion. scispace.comresearchgate.netnih.gov Therefore, careful selection of excipients and processing conditions is necessary to prevent the formation of such degradation products and ensure the stability of the final formulation.

Partition Coefficient (Log P) and Membrane Permeability Considerations (in vitro models)

In vitro models, such as Caco-2 cell monolayers, are widely used to predict the intestinal absorption of drugs. nih.govcn-bio.comnih.gov These cells form a polarized monolayer that mimics the intestinal epithelium and can be used to assess the apparent permeability coefficient (Papp) of a compound. nih.govnih.gov Studies with Caco-2 cells can provide valuable insights into the transport mechanism of this compound, including passive diffusion and the potential involvement of transporters. nih.gov Furthermore, these cell models can be used to study the interplay between metabolism and efflux of the prodrug and its parent compound. nih.govresearchgate.net For instance, Caco-2 cells are known to metabolize acetaminophen and can be used to investigate the simultaneous phase II metabolism and metabolite efflux. nih.govresearchgate.net

Table 1: Classification of Drug Absorption Based on Apparent Permeability Coefficient (Papp) in Caco-2 Cells nih.gov

Papp (cm/sec)Predicted In Vivo Absorption
< 1 x 10⁻⁶Poorly absorbed (0-20%)
1-10 x 10⁻⁵Moderately absorbed (20-70%)
> 10 x 10⁻⁶Well absorbed (70-100%)

This table provides a general classification for predicting in vivo human absorption based on in vitro Caco-2 cell permeability data.

Surface and Interfacial Properties Relevant to Formulation Design

Pre Clinical Pharmacological Mechanisms and Biotransformation Pathways of Acetaminophen Hemisuccinate

Enzymatic Hydrolysis and Release Kinetics of Acetaminophen (B1664979) from the Prodrug Form (in vitro/ex vivo studies)

Acetaminophen hemisuccinate is a carrier-linked prodrug, specifically an ester, designed to enhance the properties of the parent molecule, acetaminophen. if-pan.krakow.pl The fundamental principle of this prodrug is that it remains inactive until it undergoes biotransformation, which cleaves the covalent bond between acetaminophen and the hemisuccinate promoiety. if-pan.krakow.pl This cleavage is primarily achieved through enzymatic hydrolysis. if-pan.krakow.plenamine.net

The kinetics of this release are crucial, as they determine the rate at which the active acetaminophen becomes available. While specific kinetic data for this compound is not extensively detailed in the available literature, studies on analogous ester prodrugs of acetaminophen, such as propacetamol, show that after administration, they are completely and rapidly converted by plasma esterases into the active acetaminophen and a carrier molecule. scielo.br The design of such ester prodrugs aims to leverage the ubiquitous nature of these enzymes to ensure efficient drug release. if-pan.krakow.plscielo.br The hydrolysis of the ester linkage is the rate-limiting step for the appearance of the active drug in circulation. scielo.br

The activation of this compound relies on the hydrolytic action of specific enzymes. Given its chemical structure, the key enzymes are esterases.

Esterases : These enzymes are responsible for hydrolyzing ester bonds. nih.gov Carboxylesterases, in particular, are well-known for their role in the metabolism and activation of a wide variety of ester-containing drugs. nih.gov For ester prodrugs of acetaminophen, plasma esterases are critical for the conversion into the active form. scielo.br These enzymes are abundant in plasma, the liver, and other tissues, facilitating rapid hydrolysis after the prodrug enters the systemic circulation. enamine.netpharmgkb.orgpharmgkb.org

Amidases : Amidases hydrolyze amide bonds. researchgate.netucdavis.edu While the outline includes amidases, this compound is an ester, not an amide. The relevant enzyme for its activation is an esterase. However, the parent compound, acetaminophen, contains an amide group which can be hydrolyzed. Arylacetamide deacetylase (AADAC) is an enzyme capable of hydrolyzing the amide bond of compounds like phenacetin (B1679774) and, to a much lesser extent, acetaminophen itself, to produce p-aminophenol. nih.gov This action, however, relates to the metabolism of the parent drug, not the activation of the hemisuccinate prodrug. nih.gov

Table 1: Enzymes in this compound Biotransformation

Enzyme Class Specific Enzyme Example Role Substrate
Esterases Plasma Carboxylesterases Prodrug Activation: Hydrolyzes the ester bond to release active acetaminophen. This compound

| Amidases | Arylacetamide deacetylase (AADAC) | Parent Drug Metabolism: Hydrolyzes the amide bond of the released acetaminophen. | Acetaminophen |

This table is generated based on the functions of enzyme classes on ester prodrugs and the parent molecule.

The rate of hydrolysis of an ester prodrug can vary between different tissues, depending on the concentration and activity of esterase enzymes. The major organs involved in the metabolism of acetaminophen and its derivatives are the liver, and to a lesser extent, the kidney and intestine. pharmgkb.orgpharmgkb.org It is therefore expected that the hydrolysis of this compound would be most prominent in these tissues, which are rich in esterases.

Plasma itself is a primary site for the activation of many ester prodrugs due to the presence of plasma esterases. enamine.netscielo.br This leads to a rapid release of the parent drug into the bloodstream. Following absorption, any remaining prodrug would likely be hydrolyzed efficiently upon first pass through the liver. Detailed pre-clinical studies quantifying the specific hydrolysis rates of this compound in various animal tissues are not widely available in the reviewed literature.

Role of Esterases and Amidases in Prodrug Activation

Pharmacodynamic Mechanisms of the Released Parent Drug in Pre-clinical Models

Once acetaminophen is released from its hemisuccinate prodrug, it exerts its analgesic and antipyretic effects through several mechanisms, which have been investigated in pre-clinical models. The mechanisms are not fully understood but are thought to involve both central and peripheral actions. nih.gov

Inhibition of Cyclooxygenase (COX) Enzymes : It was initially believed that acetaminophen's effects were due to the inhibition of COX-1 and COX-2, similar to NSAIDs. frontiersin.org However, its action is weak and depends on the peroxide tone of the cellular environment, which may explain its limited anti-inflammatory activity. frontiersin.org Some research pointed to a particular sensitivity of a COX-1 splice variant, often called COX-3, to acetaminophen. frontiersin.org

Metabolite-Mediated Action : A significant component of acetaminophen's central analgesic action is attributed to its metabolite, N-arachidonoylphenolamine (AM404). nih.govfrontiersin.org In the brain, acetaminophen is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form AM404. nih.govfrontiersin.org This active metabolite has been shown in animal models to act on transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 (CB1) receptors in the brain and spinal cord, which are critical areas for modulating nociceptive transmission. frontiersin.org

Other Mechanisms : Other proposed mechanisms include effects on the serotonergic system and inhibition of voltage-gated calcium channels. f1000research.com

Table 2: Pre-clinical Pharmacodynamic Mechanisms of Acetaminophen

Mechanism Target Effect in Animal Models
COX Inhibition COX-1, COX-2, "COX-3" Inhibition of prostaglandin (B15479496) synthesis. f1000research.com
Metabolite Action TRPV1 and CB1 Receptors Activation by the metabolite AM404 leads to analgesia. frontiersin.org

| Serotonergic Pathway | Descending serotonergic pathways | Modulation of pain transmission. f1000research.com |

This table summarizes the key mechanisms of action for the parent drug, acetaminophen, as identified in pre-clinical research.

Investigative Studies on Absorption and Distribution in Animal Models (excluding human PK)

Ester prodrugs like this compound are often designed to improve lipophilicity, which can enhance passive transport across biological membranes and improve absorption. if-pan.krakow.pl Following administration and hydrolysis, the distribution of the released acetaminophen has been studied in animal models.

Studies in rats demonstrate that acetaminophen is rapidly absorbed and distributed throughout the body, including the central nervous system (CNS). nih.gov Following oral administration in rats, acetaminophen distributes homogeneously across various brain structures. nih.gov Peak concentrations in the brain were observed around 45 minutes post-administration. nih.gov The consistent tissue-to-blood ratio across different CNS regions suggests a massive and uniform impregnation, which is consistent with a central mechanism of action. nih.gov

Table 3: Distribution of Acetaminophen in Rat Central Nervous System 45 Minutes After Administration

CNS Structure Tissue/Blood Radioactivity Ratio
Anterior Cortex 0.43
Posterior Cortex 0.44
Striatum 0.44
Hippocampus 0.45
Hypothalamus 0.45
Septum 0.44
Anterior Raphe Area 0.45
Brain Stem 0.44
Ventral Spinal Cord 0.42
Dorsal Spinal Cord 0.39

| Cerebellum | 0.46 |

Data sourced from a study using [3H]acetaminophen in rats. nih.gov The ratio indicates the level of drug in the tissue relative to the blood.

Pharmacokinetic studies in various animal species, including chickens, turkeys, dogs, and pigs, show that acetaminophen is rapidly absorbed from the gastrointestinal tract. uliege.be

Metabolic Pathways and Metabolite Profiling (excluding human metabolism and safety)

In pre-clinical models, the released acetaminophen is extensively metabolized, primarily in the liver. pharmgkb.orgpharmgkb.org The main metabolic pathways are conjugation and oxidation. nih.govresearchgate.net

Glucuronidation : This is a major pathway where acetaminophen is conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form acetaminophen-glucuronide. pharmgkb.orgnih.gov

Sulfation : This pathway involves the conjugation of acetaminophen with a sulfo group by sulfotransferases (SULTs) to form acetaminophen-sulfate. pharmgkb.orgnih.gov

Oxidation : A minor fraction of acetaminophen is oxidized by cytochrome P450 enzymes (primarily CYP2E1, CYP1A2, and CYP3A4 in animal models) to a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). nih.govnih.govnih.gov At non-toxic doses, NAPQI is efficiently detoxified by conjugation with glutathione (B108866) (GSH). nih.govnih.gov This forms an acetaminophen-glutathione conjugate, which is further processed into mercapturic acid and cysteine conjugates for excretion. pharmgkb.orgpharmgkb.org

Deacetylation : A minor pathway involves the deacetylation of acetaminophen, potentially by AADAC, to form p-aminophenol, which has been linked to nephrotoxicity in rodent models. nih.govnih.gov In the brain, p-aminophenol can be converted to the active metabolite AM404. nih.govfrontiersin.org

Thiomethyl Shunt : In rodents, glutathione-derived conjugates can undergo enterohepatic circulation and be processed by gut microbiota via a cysteine-conjugate beta-lyase (CCBL) to form reactive thiols, which are then methylated, creating thiomethyl metabolites. biorxiv.org

Table 4: Major Metabolic Pathways of Acetaminophen in Pre-clinical Models

Pathway Key Enzymes Primary Metabolite(s)
Glucuronidation UDP-glucuronosyltransferases (UGTs) Acetaminophen-glucuronide pharmgkb.org
Sulfation Sulfotransferases (SULTs) Acetaminophen-sulfate pharmgkb.org
Oxidation Cytochrome P450 (CYP2E1, CYP1A2, CYP3A4) N-acetyl-p-benzoquinone imine (NAPQI) nih.gov
Detoxification Glutathione S-transferases (GSTs) Acetaminophen-glutathione conjugate nih.gov

| Deacetylation | Arylacetamide deacetylase (AADAC) | p-Aminophenol nih.govnih.gov |

This table outlines the primary routes of metabolism for the parent drug, acetaminophen, based on pre-clinical findings.

Interaction with Biological Macromolecules and Receptor Binding (if applicable, pre-clinical)

The metabolites of acetaminophen are known to interact with various biological macromolecules, which is central to both its efficacy and toxicity mechanisms observed in pre-clinical studies.

Covalent Binding of NAPQI : The reactive metabolite NAPQI, if not detoxified by glutathione, covalently binds to sulfhydryl groups on cellular proteins, particularly mitochondrial proteins. nih.govnih.gov This binding is a critical initiating event in acetaminophen-induced liver injury in animal models, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell necrosis. nih.govfrontiersin.orgfrontiersin.org

Receptor Binding of AM404 : As discussed in the pharmacodynamics section, the metabolite AM404 is a key mediator of acetaminophen's analgesic effects. In animal models, it acts as an agonist at the TRPV1 receptor and also interacts with the cannabinoid system, likely via the CB1 receptor, to produce analgesia. frontiersin.org

Interaction with Hemoglobin : In vitro studies have shown that acetaminophen can interact with human hemoglobin through hydrophobic and hydrogen bonding, which can perturb the protein's structural and functional properties. nih.gov

Analytical Method Development and Validation for Acetaminophen Hemisuccinate and Its Metabolites

Spectrophotometric and Fluorometric Methods for Rapid Quantification

Spectrophotometric and fluorometric methods offer rapid and cost-effective alternatives for the quantification of Acetaminophen (B1664979) Hemisuccinate, particularly in situations requiring quick analysis.

A novel spectrophotometric method for the rapid quantification of acetaminophen involves the reduction of cupric ions by the phenolic hydroxyl group of the drug. The resulting cuprous ions then react with bicinchoninic acid (BCA) to form a colored complex that absorbs maximally at 562 nm. jfda-online.comjfda-online.com This method has a linearity range of 50 to 400 μg/mL and a turnaround time of less than 10 minutes. jfda-online.comjfda-online.com

Another spectrophotometric method is based on the hydrolysis of acetaminophen to p-aminophenol, which then undergoes an oxidative coupling reaction with p-xylenol in the presence of sodium periodate (B1199274) to form an indophenol (B113434) derivative measured at 635 nm. researchgate.net UV spectrophotometry has also been validated for acetaminophen quantification, with maximum absorbance observed at 242 nm or 243 nm depending on the dissolution medium. isciii.es

Spectrofluorometry can be used for the determination of p-aminophenol, a key impurity and potential metabolite, at trace levels. nih.gov

The following table outlines the principles of two rapid quantification methods.

Electrochemical Detection Techniques for In-situ Monitoring

Electrochemical sensors provide a powerful platform for the in-situ monitoring of electroactive compounds like Acetaminophen Hemisuccinate, offering high sensitivity, rapid response, and the potential for miniaturization. rsc.orgmaynoothuniversity.ie These techniques are based on the oxidation or reduction of the analyte at an electrode surface.

A variety of modified electrodes have been developed to enhance the electrochemical detection of acetaminophen. For instance, a sensor using a three-dimensional hierarchical nanoporous gold wire electrode demonstrated excellent performance with a low detection limit of 3.37 nM. rsc.org Another approach utilized a glassy carbon electrode modified with nitrogen-doped graphene, which showed a wide detection range and a low limit of detection (LOD) of 3.03 nM using amperometry. mdpi.com

Other modifications include the use of β-cyclodextrin-based sensors and rod-shaped α-Bi2O3 modified glassy carbon paste electrodes. maynoothuniversity.iemdpi.com The latter demonstrated a linear concentration range from 0.05 to 12.00 µM with an LOD of 10 nM. mdpi.com Electrochemical sensors based on g-C3N4 nanosheet-doped graphene oxide have also been developed for the simultaneous detection of acetaminophen and other compounds. rsc.org

The table below highlights the performance of different electrochemical sensors for acetaminophen detection.

Electrode ModificationDetection TechniqueLinear RangeLimit of Detection (LOD)
3D Nanoporous Gold WireElectrochemicalNot specified3.37 nM
Nitrogen-doped Graphene/GCEAmperometry0.009–28.8 µM3.03 nM
α-Bi2O3/GCPDifferential Pulse Voltammetry (DPV)0.05–12.00 µM10 nM
g-C3N4 Nanosheet-doped Graphene Oxide/GCEDifferential Pulse Voltammetry (DPV)0.5–30 µM17 nM
Performance data from various studies on electrochemical detection of acetaminophen. rsc.orgmdpi.commdpi.comrsc.org

Validation of Analytical Methods According to ICH Guidelines for Research Purposes

The validation of analytical procedures is essential to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for validating analytical methods. ich.orgeuropa.eu For research purposes, key validation parameters include specificity, linearity, range, accuracy, and precision. ich.org

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. ich.org

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org For an HPLC method for acetaminophen, linearity was demonstrated in the range of 1–50 µg/ml with a correlation coefficient of 0.9998. jchr.orgjchr.org

Range is the interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity. ich.org

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies. For an HPLC method for acetaminophen, mean recoveries were found to be in the range of 96.0-102.4%. jchr.orgjchr.org

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For an HPLC method, intra-day and inter-day precision expressed as %RSD was below 2%. jchr.orgjchr.org

Validation studies for HPLC methods for acetaminophen have been conducted according to ICH guidelines, demonstrating the suitability of these methods for their intended use. researchgate.netscholarsresearchlibrary.com

The following table summarizes the typical acceptance criteria for key validation parameters based on ICH guidelines.

Validation ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) Typically 98.0% to 102.0%
Precision (% RSD) ≤ 2%
General acceptance criteria based on ICH guidelines and reported validation studies. jchr.orgjchr.orgscholarsresearchlibrary.com

Advanced Formulation Strategies and Drug Delivery Systems for Acetaminophen Hemisuccinate

Formulation Design for Enhanced Aqueous Solubility and Stability

The inherent physicochemical characteristics of a drug molecule significantly influence its formulation design. For acetaminophen (B1664979) hemisuccinate, enhancing aqueous solubility and ensuring stability are primary objectives to improve its bioavailability and therapeutic efficacy.

Co-crystallization and Salt Formation Strategies

Co-crystallization and salt formation are well-established techniques in pharmaceutical sciences to modify the physicochemical properties of active pharmaceutical ingredients (APIs). These strategies involve the formation of multicomponent crystalline structures, which can lead to improved solubility, dissolution rate, and stability compared to the parent drug.

In the context of acetaminophen hemisuccinate, the formation of co-crystals or salts could potentially overcome solubility limitations. By selecting appropriate co-formers or counter-ions, it is possible to disrupt the crystal lattice of the this compound molecule, leading to a more soluble form. Research in this area would involve screening a variety of pharmaceutically acceptable co-formers and counter-ions to identify those that form stable crystalline complexes with enhanced aqueous solubility. The selection process is often guided by principles of crystal engineering and intermolecular interactions, such as hydrogen bonding and van der Waals forces.

Solid Dispersion and Amorphous Solid Dispersion Approaches

Solid dispersion technology is another powerful tool for improving the dissolution and solubility of poorly water-soluble drugs. This approach involves dispersing the drug in an inert carrier matrix at the molecular level, resulting in the formation of either a crystalline or amorphous solid dispersion. Amorphous solid dispersions (ASDs) are particularly attractive as the amorphous form of a drug typically exhibits higher apparent solubility and faster dissolution rates than its crystalline counterpart.

For this compound, formulating it as an ASD could significantly enhance its aqueous solubility. This would involve dissolving both the this compound and a hydrophilic polymer carrier in a common solvent, followed by the removal of the solvent. The resulting solid system would have the drug molecules molecularly dispersed within the polymer matrix, preventing recrystallization and maintaining the high-energy amorphous state. The choice of polymer is critical and can influence the physical stability of the ASD and the drug release profile.

Development of Parenteral Formulations for Intravenous Administration

Parenteral administration, particularly the intravenous (IV) route, is essential for drugs requiring rapid onset of action or for patients unable to take oral medications. The development of a stable and soluble parenteral formulation of this compound is a key area of research.

The primary challenges in developing an IV formulation for this compound revolve around ensuring its stability in an aqueous solution, achieving the desired solubility, and maintaining the isotonicity of the final product to prevent hemolysis and irritation at the injection site. The formulation must be carefully designed to prevent the degradation of the ester linkage in this compound, which can be susceptible to hydrolysis. This involves optimizing the pH of the formulation and potentially including stabilizing agents. Furthermore, solubility enhancers may be necessary to achieve the target concentration for IV administration. The final formulation must also be rendered isotonic with blood, typically by the addition of tonicity-adjusting agents.

Nanoformulations for Targeted Delivery and Improved Pharmacokinetics (Pre-clinical Concept)

Nanotechnology offers promising avenues for improving the pharmacokinetic profile and enabling targeted delivery of drugs. For this compound, nanoformulations are being explored in pre-clinical settings to enhance its therapeutic performance.

Polymeric Nanoparticles and Liposomes

Polymeric nanoparticles and liposomes are two of the most extensively studied nanocarrier systems for drug delivery. Encapsulating this compound within these nanostructures can offer several advantages.

Polymeric nanoparticles , which are solid colloidal particles, can protect the encapsulated drug from degradation, control its release, and potentially target it to specific tissues. The properties of the nanoparticles, such as size, surface charge, and drug release characteristics, can be tailored by selecting different polymers and fabrication methods.

Liposomes , which are vesicular structures composed of lipid bilayers, are biocompatible and can encapsulate both hydrophilic and lipophilic drugs. For this compound, encapsulation in liposomes could improve its solubility and stability, and modify its pharmacokinetic profile, potentially leading to a longer circulation time and reduced side effects.

NanocarrierPotential Advantages for this compound
Polymeric Nanoparticles Protection from degradation, controlled release, potential for tissue targeting.
Liposomes Improved solubility and stability, biocompatibility, potential for prolonged circulation.

Self-Emulsifying Drug Delivery Systems (SMEDDS)

Self-emulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions when introduced into an aqueous phase under gentle agitation. This in-situ formation of an emulsion can significantly enhance the solubilization and absorption of poorly water-soluble drugs.

For this compound, a SMEDDS formulation could improve its oral bioavailability by presenting the drug in a solubilized form at the site of absorption. The selection of the oil, surfactant, and co-surfactant is crucial for the successful design of a SMEDDS formulation. The system should have a high capacity to solubilize the drug and should form a stable and fine emulsion upon dilution in gastrointestinal fluids. Pre-clinical studies would be necessary to evaluate the in-vitro and in-vivo performance of an this compound SMEDDS formulation.

Sustained and Controlled Release Formulations Research

There is a significant gap in the scientific literature regarding the development and evaluation of sustained or controlled release formulations specifically for this compound. General research into sustained release mechanisms for acetaminophen often involves hydrophilic matrix systems, polymer coatings, and multi-layered tablets to prolong the drug's therapeutic effect and reduce dosing frequency. These strategies aim to control the dissolution and diffusion of the active pharmaceutical ingredient.

However, studies detailing the formulation of this compound into such systems, including the specific polymers, excipients, and manufacturing processes used, are not prominently available. Consequently, comparative data on its release profiles from these matrices versus the parent drug is also absent. Without such dedicated research, the potential benefits of using the hemisuccinate ester form in a sustained-release context—such as altered solubility, enzymatic cleavage kinetics, and modified absorption profile—remain largely theoretical.

Prodrug Loading and Release Characteristics from Novel Delivery Platforms

The successful incorporation of a prodrug like this compound into a novel delivery platform hinges on its loading efficiency and predictable release characteristics. Novel platforms such as nanoparticles, liposomes, and hydrogels are often investigated to enhance drug stability, target specific sites, and control the release rate.

The loading of this compound into these carriers would depend on its physicochemical properties, including its solubility in the chosen vehicle and its interactions with the carrier material. The release would then be governed by the degradation of the carrier, diffusion through the matrix, and the enzymatic or hydrolytic cleavage of the hemisuccinate ester to release the active acetaminophen.

Currently, there is a lack of specific studies that quantify the loading capacity and release kinetics of this compound from these advanced platforms. Research into other prodrugs demonstrates that the nature of the prodrug can significantly influence these parameters. For instance, the hydrophobicity of the prodrug can enhance its encapsulation in lipid-based carriers, while the stability of the ester bond will dictate the rate of conversion back to the active drug. In the absence of specific experimental data for this compound, a detailed analysis of its behavior in such systems cannot be provided.

Comparative Analysis and Future Research Directions in Prodrug Development

Comparative Biopharmaceutical Performance with Other Acetaminophen (B1664979) Prodrugs

The development of acetaminophen prodrugs is primarily driven by the need to overcome certain limitations of the parent drug, such as its bitter taste, which poses challenges for pediatric formulations, and its susceptibility to first-pass metabolism, which can lead to liver toxicity at high doses. medcraveonline.com The biopharmaceutical performance of acetaminophen hemisuccinate can be understood by comparing it with other prodrugs that have been developed with similar goals. These prodrugs are typically created by modifying the phenolic hydroxyl group of acetaminophen. nih.gov

Key Biopharmaceutical Parameters for Comparison:

Aqueous Solubility: A critical factor influencing drug absorption. Prodrugs are often designed to enhance solubility. For instance, attaching polar or ionizable moieties like phosphate (B84403), sulfonate, or carboxylate groups can increase the aqueous solubility of acetaminophen derivatives. nih.gov A carbonic analog of an acetaminophen prodrug demonstrated a tenfold increase in water solubility compared to acetaminophen itself (152 mg/mL vs. 15 mg/mL). nih.gov Esterification with amino acids has also been shown to significantly enhance aqueous solubility. medcraveonline.com

Lipophilicity: This property affects the drug's ability to permeate biological membranes. A balance between hydrophilicity and lipophilicity is crucial for optimal absorption. Some N-modified acetaminophen prodrugs have been developed with increased lipophilicity to enhance their stability. nih.gov

Chemical and Enzymatic Stability: A prodrug must be stable enough to reach its target site but also labile enough to be converted back to the active parent drug by enzymes. scielo.br The stability of prodrugs can vary significantly. For example, isoleucine ester prodrugs of acetaminophen have been found to have good stability in aqueous solutions and longer half-lives compared to proline ester prodrugs. medcraveonline.comresearchgate.net

Bioavailability: This measures the extent and rate at which the active drug reaches the systemic circulation. The ultimate goal of a prodrug is often to improve the bioavailability of the parent drug. researchgate.net The bioavailability of acetaminophen itself can vary between species due to differences in first-pass metabolism. researchgate.net

Comparative Table of Acetaminophen Prodrugs:

Prodrug TypeKey FeaturesAdvantagesDisadvantages
This compound Ester prodrug with a hemisuccinate moiety.Increased water solubility due to the free carboxylic group. if-pan.krakow.plSusceptible to hydrolysis.
Propacetamol An N,N-diethylglycine ester of acetaminophen. scielo.brHigh water solubility, suitable for intravenous administration. scielo.brRapidly hydrolyzed by plasma esterases. scielo.br
Amino Acid Conjugates (e.g., Isoleucine-APAP) Esterification with amino acids like isoleucine. medcraveonline.comCan mask bitter taste, enhance aqueous solubility, and may reduce liver toxicity. medcraveonline.com Stability can vary depending on the amino acid used. medcraveonline.com
Phosphate Esters Attachment of a phosphate group.Significantly increases water solubility. nih.govif-pan.krakow.plCan be less common in development compared to other esters. rsc.org
Carbonate Esters Linkage via a carbonate group.Have shown significant analgesic activity in preclinical studies. nih.govSome derivatives may have lower water solubility, impacting efficacy. nih.gov

APAP: Acetaminophen

Exploration of New Conjugation Strategies for Enhanced Prodrug Properties

The field of prodrug design is continually evolving, with researchers exploring novel conjugation strategies to further enhance the properties of acetaminophen. The primary focus is on the modification of the phenolic hydroxyl group (O-modification) and, to a lesser extent, the acetamide (B32628) group (N-modification). nih.gov

Emerging Conjugation Strategies:

Peptide Conjugation: Building upon the success of single amino acid conjugates, researchers are investigating the use of dipeptides or larger peptides as promoieties. These can potentially leverage specific peptide transporters in the intestine to improve absorption. medcraveonline.com

Glycoside Conjugation: Attaching sugar moieties to acetaminophen can significantly increase water solubility and potentially alter the drug's distribution and metabolism. nih.gov

Nitric Oxide (NO)-Donating Hybrids: These are hybrid molecules designed to release both acetaminophen and nitric oxide. researchgate.net NO has various physiological effects, and this approach could lead to drugs with a broader therapeutic profile, potentially combining analgesic and anti-inflammatory or cardiovascular benefits. nih.gov

Mutual Prodrugs (Codrugs): This strategy involves covalently linking acetaminophen with another active drug molecule. rsc.org For example, prodrugs have been created by forming esters between acetaminophen and nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin, ibuprofen, and diclofenac. openmedicinalchemistryjournal.com This approach aims to achieve a synergistic effect or a better side-effect profile than either drug administered alone. ijrpr.com

Ionic Liquids: The creation of acetaminophen derivatives with an ionic imidazolium/docusate pair has been shown to result in a fast release of acetaminophen in acidic environments, despite low water solubility. nih.gov

These innovative strategies aim to create prodrugs with not only improved biopharmaceutical properties but also potentially new therapeutic applications. researchgate.net

Application of Machine Learning and AI in Prodrug Design and Prediction

The integration of computational tools, including machine learning (ML) and artificial intelligence (AI), is revolutionizing the process of prodrug design. These technologies can significantly reduce the time and cost associated with traditional trial-and-error methods. mdpi.com

How ML and AI are being applied:

Predicting Physicochemical Properties: Computational models can predict key properties of potential prodrugs, such as solubility, stability, and lipophilicity, even before they are synthesized. researchgate.net This allows researchers to prioritize candidates with the most promising profiles.

Modeling Drug-Enzyme Interactions: AI can be used to simulate the interaction between a prodrug and the enzymes responsible for its conversion to the active drug. mdpi.com This helps in designing prodrugs that are efficiently cleaved at the desired site of action.

ADMET Prediction: ML algorithms can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. researchgate.netbiomedres.us This is crucial for identifying potential liabilities early in the development process. For example, ADMET prediction has been used to compare the properties of modified acetaminophen derivatives with the parent drug. researchgate.net

Virtual Screening: AI-powered virtual screening can rapidly evaluate large libraries of virtual compounds to identify those with the highest probability of being successful prodrugs. This accelerates the discovery of novel and effective candidates.

Optimizing Prodrug Structures: Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to optimize the structure of prodrugs for better stability and reactivity. mdpi.comresearchgate.net

The use of computational chemistry and AI allows for a more rational and targeted approach to prodrug design, moving away from serendipity towards intelligent design. innovareacademics.in

Investigation of Prodrug Efficacy in Novel Disease Models (pre-clinical)

While acetaminophen is primarily known for its analgesic and antipyretic effects, research into its prodrugs is exploring their potential in new therapeutic areas. Preclinical studies are crucial for establishing the proof-of-concept for these novel applications.

Novel Disease Models Being Investigated:

Neurodegenerative Diseases: There is growing interest in the potential neuroprotective effects of acetaminophen and its derivatives. medscape.com Studies have shown that acetaminophen can protect dopaminergic neurons in animal models of Parkinson's disease. nih.gov Prodrugs that can efficiently cross the blood-brain barrier could be particularly valuable for treating neurodegenerative conditions characterized by inflammation and oxidative stress. medscape.commdpi.com

Cancer: Some research suggests that high-dose acetaminophen may have anti-cancer properties. mdpi.com Preclinical studies have explored its use in combination with chemotherapy, with the hypothesis that it may sensitize tumors to treatment. mdpi.com Additionally, the impact of acetaminophen on the efficacy of immunotherapy is an active area of investigation. nih.gov Prodrug strategies could be employed to target acetaminophen to tumor tissues, potentially enhancing its anti-cancer effects while minimizing systemic toxicity. if-pan.krakow.pl

Mitochondrial Dysfunction: Acetaminophen overdose is known to cause mitochondrial damage. plos.org Interestingly, cell-permeable succinate (B1194679) prodrugs have been shown to rescue mitochondrial respiration in cellular models of acetaminophen overdose. plos.org This suggests a potential therapeutic application for certain prodrugs in conditions involving mitochondrial dysfunction.

These preclinical investigations are expanding the potential therapeutic landscape for acetaminophen-based compounds beyond their traditional uses.

Challenges and Opportunities in Translating Prodrug Research to Pharmaceutical Development

The translation of promising prodrug candidates from the laboratory to approved pharmaceutical products is a complex process fraught with challenges, yet it also presents significant opportunities. rsc.org

Challenges:

Predicting In Vivo Performance: A major hurdle is the often-poor correlation between in vitro data and in vivo performance. mdpi.com A prodrug that shows ideal characteristics in a test tube may not behave as expected in a living organism due to complex metabolic pathways and physiological barriers.

Regulatory Hurdles: The regulatory pathway for prodrugs can be more complex than for conventional drugs. ijrpr.com Extensive studies are required to demonstrate not only the safety and efficacy of the prodrug but also its conversion to the active drug and the safety of the released promoiety.

Toxicity of the Promoieties: The carrier molecule, or promoiety, that is cleaved from the active drug must be non-toxic. scielo.br Ensuring the safety of these byproducts is a critical aspect of prodrug development.

Cost and Complexity of Manufacturing: The synthesis of prodrugs can be more complex and costly than the synthesis of the parent drug, which can be a significant barrier to commercialization. nih.gov

Opportunities:

Improved Patient Compliance: Prodrugs can improve the patient experience by masking bitter tastes, reducing the pill burden, and decreasing the frequency of administration. medcraveonline.comrsc.org

Enhanced Therapeutic Profile: By optimizing the pharmacokinetic and pharmacodynamic properties of a drug, prodrugs can lead to improved efficacy and a better safety profile. researchgate.netijrpr.com This includes reducing side effects and overcoming issues like first-pass metabolism. rsc.org

Life Cycle Management: The development of a prodrug version of an existing drug can be a valuable life cycle management strategy for pharmaceutical companies, extending the patent life and market exclusivity of a product.

Enabling New Routes of Administration: Prodrugs can be designed to make a drug suitable for different routes of administration, such as intravenous or transdermal, which may not be feasible with the parent drug. medcraveonline.comscielo.br

The prodrug approach remains a powerful tool in drug development, offering solutions to many of the challenges associated with drug delivery and efficacy. rsc.org Overcoming the hurdles in translating this research into clinical practice holds the key to developing safer and more effective medicines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.